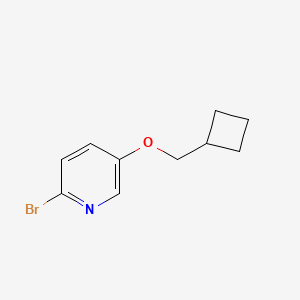

2-Bromo-5-(cyclobutylmethoxy)pyridine

Description

2-Bromo-5-(cyclobutylmethoxy)pyridine is a brominated pyridine derivative featuring a cyclobutylmethoxy substituent at the 5-position. The cyclobutylmethoxy group introduces steric bulk and moderate electron-donating effects, which may influence reactivity in cross-coupling reactions or interactions in biological systems .

Properties

IUPAC Name |

2-bromo-5-(cyclobutylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-10-5-4-9(6-12-10)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDGEUBISABKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require electron-deficient aromatic rings to facilitate attack by alkoxide nucleophiles. For example, 2-bromo-5-nitropyridine reacts with sodium methoxide to yield 2-bromo-5-methoxypyridine, leveraging the nitro group’s electron-withdrawing effect. In the case of 2-bromo-5-(cyclobutylmethoxy)pyridine, pre-functionalization of the pyridine ring with a directing group (e.g., nitro or cyano) could enhance reactivity toward cyclobutylmethoxide.

A hypothetical pathway involves:

Metal-Catalyzed Coupling Reactions

Transition-metal catalysis offers a robust alternative for constructing C–O bonds. Copper-mediated Ullmann coupling or palladium-catalyzed Buchwald-Hartwig amination can be adapted for alkoxylation. For instance, 2-bromo-5-iodopyridine could couple with cyclobutylmethanol using a CuI/1,10-phenanthroline catalyst system in toluene at 110°C.

Optimization factors include:

-

Catalyst loading : 5–10 mol% CuI.

-

Base : Cs2CO3 or K3PO4 to deprotonate the alcohol.

-

Solvent : High-boiling solvents (e.g., DMSO, toluene) to facilitate reaction at elevated temperatures.

Integrated Synthetic Routes

Combining bromination and alkoxylation steps enables the synthesis of this compound. Two plausible routes are outlined below.

Route A: Bromination Followed by Alkoxylation

-

Starting Material : 5-Methoxypyridine.

-

Bromination : Radical bromination with NBS/AIBN in CCl4 at 75°C to yield 2-bromo-5-methoxypyridine.

-

Demethylation : Treatment with BBr3 in CH2Cl2 to hydrolyze the methoxy group to hydroxy.

-

Alkoxylation : Coupling with cyclobutylmethyl bromide using NaH in THF.

Challenges : Demethylation may lead to ring bromine loss or side reactions.

Route B: Alkoxylation Followed by Bromination

-

Starting Material : 5-Hydroxypyridine.

-

Alkoxylation : Mitsunobu reaction with cyclobutylmethanol (DIAD, PPh3) to install the cyclobutylmethoxy group.

-

Bromination : Electrophilic bromination using Br2 in HBr/NaNO2 at 0°C.

Advantages : Mitsunobu reaction avoids harsh basic conditions, preserving the pyridine ring.

Reaction Optimization and Yield Considerations

Yields in multi-step syntheses depend heavily on intermediate purification and reaction selectivity. For example, bromination of m-methoxybenzoic acid with NBS achieves 92.7% yield when recrystallized with methanol, while analogous pyridine brominations often yield 80–90%. Alkoxylation via SNAr or coupling typically ranges from 70–85%, necessitating careful stoichiometry and catalyst selection.

Table 1: Comparative Analysis of Synthetic Methods

Scalability and Industrial Considerations

Large-scale synthesis demands cost-effective reagents and minimal purification steps. Radical bromination with NBS, while efficient, generates succinimide byproducts that complicate workup. Electrophilic bromination with Br2 offers higher atom economy but requires corrosion-resistant equipment and strict temperature control . Transitioning from batch to flow chemistry could enhance safety and reproducibility for bromine handling.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(cyclobutylmethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridines .

Scientific Research Applications

2-Bromo-5-(cyclobutylmethoxy)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.

Materials Science: The compound is utilized in the development of advanced materials, including liquid crystals and organic semiconductors.

Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyridine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(cyclobutylmethoxy)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the pyridine ring significantly impacts molecular weight, solubility, and stability. Key analogs include:

Key Observations :

- Electronic Effects : Methoxy groups donate electrons, stabilizing adjacent positions, while trifluoromethyl groups withdraw electrons, increasing electrophilicity .

Methoxy Analogs :

- Synthesis : 2-Bromo-5-methoxypyridine is prepared via copper-catalyzed arylation under Taillefer–Cristau conditions, achieving modest yields (e.g., 12% for difluoroethyl analogs) .

- Applications : Used in N-arylations to generate DHODH inhibitors with improved binding affinity .

Trifluoromethyl Analogs :

- Synthesis : Reductive homocoupling of 2-bromo-5-(trifluoromethyl)pyridine in Cyrene™ (biorenewable solvent) achieves high efficiency (Pd(OAc)₂, TBAI, K₂CO₃) .

- Reactivity : The electron-withdrawing CF₃ group facilitates nucleophilic aromatic substitution (e.g., with boronic esters in Suzuki reactions) .

Thieno-Pyridine Hybrids :

- Synthesis: Bromination of thieno[3,2-b]pyridine derivatives using NBS/AIBN yields 87.5% of 2-bromo-5-(6-fluoro-3-pyridyl)thieno[3,2-b]pyridine .

- Applications: Key intermediates in antimalarial 4(1H)-quinolone development .

Biological Activity

2-Bromo-5-(cyclobutylmethoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14BrN

- Molecular Weight : 253.15 g/mol

- IUPAC Name : this compound

The presence of the bromine atom and the cyclobutylmethoxy group contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound induces cytotoxicity in various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.0 |

These results indicate a promising profile for further investigations into its mechanism of action and therapeutic applications.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to oxidative stress in target cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results highlighted its superior activity against Gram-positive bacteria compared to other derivatives, suggesting structural modifications could enhance potency.

Study 2: Cytotoxicity in Cancer Cells

In another investigation, researchers assessed the cytotoxic effects of the compound on human cancer cell lines. The study revealed that treatment with this compound led to significant reductions in cell viability, particularly in MCF-7 cells, with an observed dose-response relationship.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Bromo-5-(cyclobutylmethoxy)pyridine, and how do reaction parameters influence yield?

- Methodological Answer : Bromination of pyridine derivatives often employs N-bromosuccinimide (NBS) with a radical initiator like AIBN in a high-boiling solvent (e.g., CCl₄). For example, bromination at the 2-position of pyridine rings requires heating at 100–110°C for 18 hours, achieving yields >85% . Key parameters include stoichiometry (5 eq NBS), solvent polarity, and reaction time. Side reactions (e.g., over-bromination) can be minimized by monitoring with TLC/LCMS .

Q. How can researchers confirm the regioselectivity of the cyclobutylmethoxy group substitution at the 5-position of pyridine?

- Methodological Answer : Regioselectivity is confirmed via NMR spectroscopy (¹H and ¹³C) and X-ray crystallography . For instance, the methoxy group’s electronic effects direct substitution to the 5-position due to resonance stabilization. Comparative analysis with analogues (e.g., 5-Bromo-2-methoxy-3-methylpyridine) shows distinct shifts in aromatic proton signals (δ 7.2–8.5 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LCMS : Monitors molecular ion peaks ([M+H]⁺) and bromine isotopic patterns (≈1:1 ratio for ⁷⁹Br/⁸¹Br).

- NMR : ¹H NMR identifies coupling between the cyclobutylmethoxy group (δ 4.5–5.0 ppm) and pyridine protons.

- Elemental Analysis : Validates purity (>95%) and stoichiometry (C, H, N, Br) .

Advanced Research Questions

Q. How does the cyclobutylmethoxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bulky cyclobutylmethoxy group may sterically hinder coupling at the 5-position. Optimize using:

- Catalyst Systems : Pd(PPh₃)₄ or XPhos Pd G3 for sterically demanding substrates.

- Solvent Systems : 1,4-Dioxane/water (4:1) with Cs₂CO₃ as a base enhances solubility and reactivity .

- Data Table :

| Catalyst | Solvent | Yield (%) | Byproducts |

|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane/H₂O | 75 | Dehalogenation |

| XPhos Pd | THF/H₂O | 88 | Homocoupling |

| Adapted from solvent optimization studies . |

Q. What strategies resolve contradictions in spectroscopic data for brominated pyridine derivatives?

- Methodological Answer : Discrepancies in NMR/LCMS data often arise from:

- Tautomerism : Stabilize tautomers using DMSO-d⁶ for NMR.

- Residual Solvents : Use high-vacuum drying to eliminate solvent peaks.

- Dynamic Processes : Variable-temperature NMR (VT-NMR) resolves rotational barriers in the cyclobutyl group .

Q. How to assess the stability of this compound under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : Reflux in HCl/THF (1:1) for 6 hours. Monitor degradation via LCMS; cyclobutylmethoxy groups are stable below pH 3 .

- Basic Conditions : Exposure to NaOH (1M) at 60°C leads to hydrolysis of the ether linkage. Use TLC (Rf shift from 0.7 to 0.3) to track decomposition .

Key Challenges and Solutions

Q. Why do cross-coupling reactions of this compound yield homocoupling byproducts, and how can this be mitigated?

- Methodological Answer : Homocoupling arises from oxidative addition of Pd(0) to the C–Br bond. Mitigation strategies:

- Reductive Conditions : Add stoichiometric Zn powder to suppress Pd(II) intermediates.

- Low Catalyst Loading : Use 0.5–1 mol% Pd to minimize side reactions .

Q. What synthetic routes enable functionalization of the cyclobutylmethoxy group without pyridine ring degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.